Cas no 2229205-63-2 (methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate)

Methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate is a functionalized furan derivative featuring both amino and hydroxyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of these reactive moieties allows for further derivatization, enabling the construction of complex molecular architectures. The ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for heterocyclic modifications. Its structural features also suggest potential utility in polymer chemistry and materials science, where tailored functionalization is critical.
methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate structure
2229205-63-2 structure
Product Name:methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate
CAS No:2229205-63-2
MF:C9H13NO4
MW:199.203822851181
CID:5801061
PubChem ID:165741649
Update Time:2025-06-23

methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate
    • EN300-1999694
    • 2229205-63-2
    • Inchi: 1S/C9H13NO4/c1-13-9(12)8-3-2-7(14-8)4-6(11)5-10/h2-3,6,11H,4-5,10H2,1H3
    • InChI Key: PECWEKADJSUADJ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=CC=C1CC(CN)O

Computed Properties

  • Exact Mass: 199.08445790g/mol
  • Monoisotopic Mass: 199.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 85.7Ų

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Additional information on methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate

Exploring Methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate (CAS No. 2229205-63-2): A Versatile Compound in Modern Chemistry

In the realm of synthetic and medicinal chemistry, methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate (CAS No. 2229205-63-2) has emerged as a compound of significant interest. This molecule, characterized by its unique furan-2-carboxylate backbone and functionalized 3-amino-2-hydroxypropyl side chain, offers a wide range of applications, from pharmaceutical intermediates to material science. Its structural features make it a valuable building block for researchers exploring bioactive molecules, drug discovery, and green chemistry innovations.

The growing demand for sustainable chemical synthesis has placed compounds like methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate in the spotlight. With increasing interest in eco-friendly solvents and catalytic processes, this compound’s potential as a precursor for biodegradable materials or pharmaceutical intermediates aligns with global trends toward sustainability. Researchers are particularly intrigued by its compatibility with enzymatic reactions and microwave-assisted synthesis, which reduce energy consumption and waste generation.

One of the most searched questions in the field is: "What are the applications of furan derivatives in drug development?" This compound’s furan ring is a key structural motif found in many FDA-approved drugs, including antiviral and anti-inflammatory agents. The presence of both amino and hydroxy groups in its side chain further enhances its utility in designing targeted therapeutics, such as kinase inhibitors or GPCR modulators. Its versatility also extends to peptide mimetics, where it can mimic natural amino acids to improve drug stability.

Another hot topic is the role of heterocyclic compounds in material science. The furan-2-carboxylate moiety in this molecule has been explored for its potential in polymeric materials, such as biodegradable plastics or conductive polymers. Its ability to form hydrogen bonds and participate in click chemistry reactions makes it a candidate for smart materials and nanotechnology applications. Recent studies have highlighted its use in self-healing coatings and bio-based adhesives, addressing the need for sustainable alternatives in industrial processes.

From a synthetic perspective, methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate (CAS No. 2229205-63-2) is often discussed in the context of multicomponent reactions (MCRs). These one-pot transformations are highly efficient for constructing complex molecules, and this compound’s reactive groups make it an ideal participant. Researchers frequently search for "efficient methods to synthesize amino-functionalized furans", and this molecule serves as a benchmark for optimizing stereoselective synthesis and catalyst design.

In conclusion, methyl 5-(3-amino-2-hydroxypropyl)furan-2-carboxylate represents a fascinating intersection of medicinal chemistry, green synthesis, and advanced materials. Its adaptability to diverse applications—from drug scaffolds to sustainable polymers—ensures its relevance in cutting-edge research. As the scientific community continues to prioritize environmentally benign processes and high-value chemical building blocks, this compound is poised to play a pivotal role in future innovations.

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